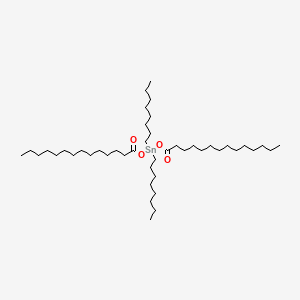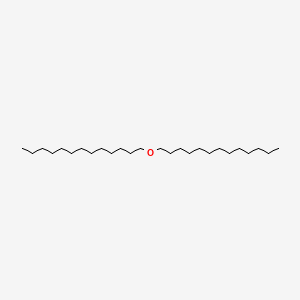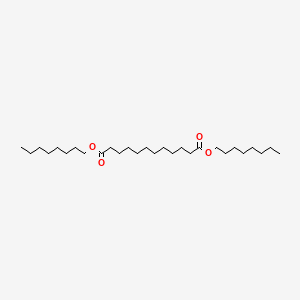
Dioctyl dodecanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioctyl dodecanedioate, also known as bis(2-ethylhexyl) dodecanedioate, is an ester derived from dodecanedioic acid and 2-ethylhexanol. It is a colorless to almost colorless liquid with a high boiling point and low volatility. This compound is primarily used in the production of synthetic lubricants and as a plasticizer in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dioctyl dodecanedioate is synthesized through the esterification of dodecanedioic acid with 2-ethylhexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale esterification reactors. The process includes the continuous removal of water and the recycling of unreacted starting materials to improve yield and efficiency. The final product is purified through distillation to achieve the desired purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Dioctyl dodecanedioate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of dodecanedioic acid and 2-ethylhexanol. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol .
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), heat.
Transesterification: Alcohol (e.g., methanol or ethanol), acid or base catalyst (e.g., sulfuric acid or sodium methoxide), heat.
Major Products Formed
Hydrolysis: Dodecanedioic acid and 2-ethylhexanol.
Transesterification: New ester (e.g., methyl dodecanedioate) and alcohol (e.g., 2-ethylhexanol).
Wissenschaftliche Forschungsanwendungen
Dioctyl dodecanedioate has a wide range of applications in scientific research and industry:
Wirkmechanismus
The mechanism of action of dioctyl dodecanedioate is primarily related to its function as a plasticizer and lubricant. As a plasticizer, it interacts with polymer chains, reducing intermolecular forces and increasing flexibility. As a lubricant, it forms a thin film on surfaces, reducing friction and wear. The molecular targets and pathways involved in these actions are related to the physical properties of the compound rather than specific biochemical interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dioctyl adipate: Another ester used as a plasticizer, derived from adipic acid and 2-ethylhexanol.
Dioctyl sebacate: An ester used in similar applications, derived from sebacic acid and 2-ethylhexanol.
Uniqueness
Dioctyl dodecanedioate is unique due to its longer carbon chain length compared to dioctyl adipate and dioctyl sebacate. This results in higher thermal stability and lower volatility, making it suitable for high-temperature applications. Additionally, its biodegradability and low toxicity make it an environmentally friendly alternative to traditional plasticizers and lubricants .
Eigenschaften
CAS-Nummer |
42233-97-6 |
|---|---|
Molekularformel |
C28H54O4 |
Molekulargewicht |
454.7 g/mol |
IUPAC-Name |
dioctyl dodecanedioate |
InChI |
InChI=1S/C28H54O4/c1-3-5-7-9-17-21-25-31-27(29)23-19-15-13-11-12-14-16-20-24-28(30)32-26-22-18-10-8-6-4-2/h3-26H2,1-2H3 |
InChI-Schlüssel |
VOPZYEZDPBASFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






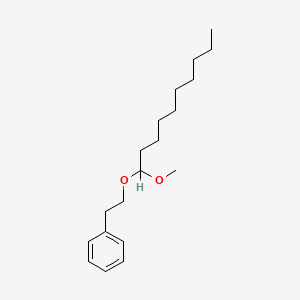
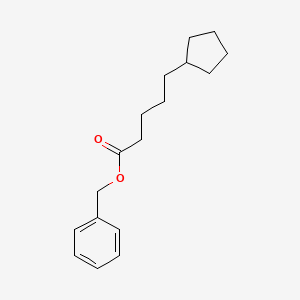

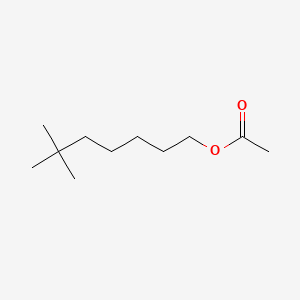

![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 4-cyclopropyl-9-[[4-(6-isoquinolinyl)phenyl]sulfonyl]-](/img/structure/B12645344.png)

